N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a benzamide derivative featuring a benzothiazole moiety linked to a dimethylamino-substituted phenyl group. The dimethylamino group enhances solubility and may participate in cation-π interactions, while the benzothiazole core contributes to planar rigidity, facilitating binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFESBWCVOQPFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
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Thioamide Formation : 4-Aminobenzenethiol reacts with thiobenzamide in the presence of magnesium chloride and 15-crown-5 in DMF, forming a thioamide intermediate.
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Cyclization : Treatment with 2-bromoacetophenone in refluxing ethanol (12 hours) induces cyclization, producing 4-(1,3-benzothiazol-2-yl)aniline hydrobromide.
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Purification : The hydrochloride salt is neutralized with aqueous sodium bicarbonate, followed by recrystallization from ethanol (yield: 68%).
Key Data :
Preparation of 4-(Dimethylamino)benzoyl Chloride
4-(Dimethylamino)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
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Chlorination : 4-(Dimethylamino)benzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 4 hours.
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Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is dried in vacuo to yield 4-(dimethylamino)benzoyl chloride as a pale-yellow solid (yield: 92%).
Reaction Conditions :
Amide Coupling: Final Step
The target compound is synthesized via nucleophilic acyl substitution:
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Reaction Setup : 4-(1,3-Benzothiazol-2-yl)aniline (1.0 equiv) and 4-(dimethylamino)benzoyl chloride (1.2 equiv) are combined in DCM with triethylamine (Et₃N, 2.5 equiv) as a base.
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Stirring : The mixture is stirred at room temperature for 8 hours.
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Purification : The crude product is washed with 5% HCl, water, and brine, then recrystallized from ethanol to afford white crystals (yield: 75%).
Optimization Insights :
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Molar Ratio : A 1:1.2 ratio of amine to acyl chloride minimizes unreacted starting material.
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Base Selection : Et₃N outperforms pyridine in suppressing side reactions.
Spectroscopic Data :
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, NH), 7.98–8.26 (m, 4H, Ar-H), 6.85–7.38 (m, 8H, Ar-H), 2.95 (s, 6H, N(CH₃)₂).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% compared to conventional heating, with comparable yields (73%).
Solid-Phase Synthesis
Immobilizing 4-(1,3-benzothiazol-2-yl)aniline on Wang resin enables stepwise coupling with 4-(dimethylamino)benzoic acid using HBTU/DIEA, though yields are lower (58%).
Challenges and Solutions
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Impurity Formation : Hydrolysis of the acyl chloride is mitigated by using anhydrous solvents and molecular sieves.
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Low Solubility : Adding 10% DMF to DCM improves reactant dissolution without side reactions.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors, achieving 82% yield with a residence time of 20 minutes. Environmental impact is reduced by recycling DCM and Et₃N .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antibacterial and antifungal agent, making it valuable in the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of bacterial cell wall synthesis or disruption of microbial membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Modifications
Benzimidazole Analogs
- N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide (CAS 1235286-29-9) replaces the benzothiazole sulfur with a nitrogen atom, forming a benzimidazole. This may enhance interactions with acidic residues in target proteins but reduce metabolic stability due to susceptibility to oxidative degradation . Molecular Weight: 356.4 g/mol (vs. ~380–400 g/mol for benzothiazole derivatives).
Thienopyridine-Fused Derivatives
- N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide incorporates a fused thienopyridine ring. However, the added hydrophobicity may reduce aqueous solubility .
Substituent Variations
Alkoxy vs. Dimethylamino Groups
- N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3) substitutes the dimethylamino group with a butoxy chain. Impact: The butoxy group increases lipophilicity (XLogP3 = 6.1 vs. ~4.5 for dimethylamino), enhancing membrane permeability but reducing solubility. This trade-off may limit bioavailability in polar biological environments .
Electron-Withdrawing Substituents
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313660-14-9) introduces a sulfamoyl group.
Bioisosteric Replacements
Oxadiazole Derivatives
- N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide replaces the dimethylamino group with a trifluoromethyl-oxadiazole. Impact: The oxadiazole acts as a bioisostere for carboxyl groups, improving metabolic resistance. The trifluoromethyl group enhances lipophilicity and may increase blood-brain barrier penetration .
Hydrazone Derivatives
- 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone (MFCD00501359) forms a hydrazone linkage. Impact: Hydrazones exhibit tautomerism, which can modulate binding modes. However, they are prone to hydrolysis, limiting in vivo stability .
Rigidified Scaffolds
- (1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (Ligand ID L4J2HN) incorporates a cyclopropane ring. Impact: The cyclopropane restricts conformational flexibility, enhancing selectivity for ITK kinase. The dimethylaminomethyl group optimizes interactions with the kinase’s hydrophobic cleft .
Key Structural and Functional Differences
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula: C22H19N3OS
- Molecular Weight: 373.5 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves:
- Formation of Benzothiazole Derivative: Cyclization of 2-mercaptoaniline with chloroacetic acid.
- Coupling Reaction: The benzothiazole derivative is coupled with 4-(dimethylamino)benzoyl chloride using coupling agents like EDC and HOBt.
- Purification: Techniques such as recrystallization or column chromatography are used to purify the product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Common mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes related to cancer cell proliferation or bacterial cell wall synthesis.
- Disruption of Cellular Processes: It can modulate signaling pathways that regulate cell growth and survival .
3.1 Anticancer Activity
This compound has shown promising results in anticancer research:
- In vitro Studies: The compound exhibits potent anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In particular, it has been noted for its selective toxicity towards cancer cells compared to healthy cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 5.0 | >10 |
| A549 | 7.5 | >8 |
| MCF-10A (healthy) | >50 | - |
3.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition: It has been tested against Gram-positive and Gram-negative bacteria, displaying significant inhibitory activity.
| Bacteria | MIC (µg/ml) | Standard (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 (Ampicillin) |
| Escherichia coli | 30 | 25 (Ciprofloxacin) |
These results suggest its potential as a therapeutic agent against bacterial infections .
4. Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships:
- Study on Benzothiazole Derivatives: A comprehensive review highlighted that modifications in the benzothiazole core significantly affect the anticancer and antimicrobial activities of derivatives .
- Clinical Trials: Ongoing clinical trials are evaluating the efficacy of benzothiazole-based compounds in treating various cancers, emphasizing their role in targeted therapy .
5. Conclusion
This compound represents a valuable compound in medicinal chemistry with diverse biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
This compound's unique structural features contribute to its biological efficacy, making it a candidate for further development in drug discovery programs targeting various diseases.
Q & A
Q. What mechanistic insights explain its dual role in enzyme inhibition and DNA intercalation?
- Hypothesis : The planar benzothiazole moiety intercalates into DNA, while the dimethylamino benzamide binds enzyme active sites (e.g., topoisomerase I) .
- Validation :
- Ethidium Displacement Assay : Measure fluorescence quenching to confirm DNA binding .
- Enzyme Kinetics : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
